![molecular formula C12H18O2 B3051122 2-(Hexyloxy)phenol CAS No. 31189-03-4](/img/structure/B3051122.png)
2-(Hexyloxy)phenol
Overview
Description
“2-(Hexyloxy)phenol” is a type of phenol derivative. Phenols are a class of organic compounds that contain a benzene ring which is bonded to a hydroxyl group . They exhibit unique physical and chemical properties when compared to alcohol .
Synthesis Analysis
Phenols can be synthesized via substitution reactions . A scalable and green protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .Molecular Structure Analysis
The “2-(Hexyloxy)phenol” molecule contains a total of 32 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Phenols are more soluble in water than alcohols and have a higher boiling point . The solubility of phenol in water is generally decided by the hydroxyl group that is present . The solubility of phenol tends to decrease with an increase in the size of the aryl group present .Scientific Research Applications
1. Synthesis and Functionalization
- Facile Synthesis of Phenols : Phenols, including structures similar to 2-(Hexyloxy)phenol, can be synthesized using copper(I)-catalyzed tandem transformation techniques. This process involves C-S coupling and C-H functionalization, indicating potential for creating diverse phenolic compounds for various applications (Xu et al., 2010).
2. Phenolic Compounds in Industrial Applications
- Liquid Crystal Compounds : Certain phenolic compounds form liquid crystal phases, used in display technologies and materials science. For instance, esters of hydroxy-substituted triphenylenes, which have structural similarities to 2-(Hexyloxy)phenol, exhibit columnar liquid crystal phases (Boden et al., 2001).
3. Biological and Health Applications
- Antioxidant Properties : Phenolic compounds are known for their antioxidant properties. They play important roles in plant physiology, human diet, and potentially in health-promoting benefits. This suggests that 2-(Hexyloxy)phenol could have similar applications (Balasundram et al., 2006).
- Therapeutic Delivery and Biomedical Applications : Polyphenol-containing nanoparticles, which may include derivatives of 2-(Hexyloxy)phenol, show promise in bioimaging, therapeutic delivery, and other biomedical applications due to their antioxidation and anticancer activities (Guo et al., 2021).
4. Phenolic Compounds in Plant Defense
- Role in Plant Interactions : Phenolics, including structures similar to 2-(Hexyloxy)phenol, play crucial roles in plant defense against pathogens and in plant-microbe interactions. They are involved in lignin and pigment biosynthesis, providing structural integrity to plants (Bhattacharya et al., 2010).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
2-hexoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9,13H,2-4,7,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAUMGJJFXKZLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497131 | |
Record name | 2-(Hexyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hexyloxy)phenol | |
CAS RN |
31189-03-4 | |
Record name | 2-(Hexyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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